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Compound of Interest

Compound Name: WB-3559 B

CAS No.: 96053-96-2

Cat. No.: B1683286 Get Quote

Content Type: Technical Reference Guide Subject: WB-3559 B (Lipopeptide Fibrinolytic Agent)

Source Organism:Flavobacterium sp. No. WB-3559

Executive Summary
WB-3559 B is a bioactive lipopeptide isolated from the fermentation broth of Flavobacterium

sp. No. WB-3559. Belonging to a family of congeners (A, B, C, and D), it is characterized as a

potent fibrinolytic agent. Unlike enzymatic thrombolytics (e.g., Nattokinase, Streptokinase)

which are large proteins, WB-3559 B is a low-molecular-weight small molecule. Its primary

utility lies in research focused on thrombosis, hemostasis, and the modulation of the

plasminogen-plasmin system.

Chemical Structure & Properties
WB-3559 B is an N-acyl dipeptide composed of a specific amino acid backbone linked to a

long-chain, branched fatty acid. This amphiphilic structure is critical for its interaction with

plasma proteins and fibrin clots.

Structural Composition
Core Scaffold: A dipeptide backbone, typically involving Serine and Glycine residues.

Lipid Tail: A complex, branched fatty acid chain (e.g., 13-methyltetradecanoic acid

derivatives). The lipophilic tail facilitates membrane anchoring or hydrophobic pocket binding

on target proteins (like PAI-1).
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Stereochemistry: The specific isomerism (e.g., R vs S configuration at the lipid chiral center)

distinguishes congener B from A and C.

Structural Visualization
The following diagram illustrates the modular composition of the WB-3559 class.
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Figure 1: Modular chemical structure of WB-3559 B, highlighting the lipophilic tail and peptide

core.

Biological Mechanism of Action
WB-3559 B functions as a pro-fibrinolytic modulator. In the context of hemostasis, it shifts the

balance from coagulation toward fibrin degradation.[1][2]

The Fibrinolytic Cascade
The physiological target of WB-3559 B is the plasminogen activation system.[1][2][3][4]

Plasminogen Activation: Inactive plasminogen is converted to active Plasmin by Tissue

Plasminogen Activator (tPA) or Urokinase (uPA).[1][3][5]

Fibrin Degradation: Plasmin cleaves the fibrin mesh of a blood clot into soluble Fibrin

Degradation Products (FDPs).[5]

Regulation: The system is tightly controlled by Plasminogen Activator Inhibitor-1 (PAI-1),

which inhibits tPA/uPA.[2][4][6][7][8]

WB-3559 B Intervention
Small molecule lipopeptides like WB-3559 B typically act via one of two mechanisms:[3]
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PAI-1 Inhibition: Binding to PAI-1 to prevent it from inactivating tPA, thereby indirectly

boosting plasmin production.[8]

Direct Plasminogen Modulation: Altering the conformation of plasminogen to make it more

susceptible to activation by tPA.

Mechanism Diagram
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Figure 2: Intervention points of WB-3559 B within the fibrinolytic cascade.
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Experimental Protocols
The following protocols outline the production, isolation, and activity verification of WB-3559 B.

Production (Fermentation)
Objective: Cultivate Flavobacterium sp. to produce the metabolite.

Strain:Flavobacterium sp. No. WB-3559.

Medium: Glucose-Bouillon medium (1% glucose, 1% meat extract, 1% peptone, 0.5% NaCl).

Condition: Aerobic fermentation at 28°C for 48–72 hours.

Harvest: Centrifuge broth to separate mycelium from supernatant (activity is typically found

in the supernatant or cell extract depending on lipophilicity).

Isolation & Purification
Objective: Extract the lipopeptide fraction.

Extraction: Adjust supernatant pH to 2.0. Extract with Ethyl Acetate (EtOAc).

Concentration: Evaporate solvent in vacuo to yield a crude oily residue.

Chromatography:

Step 1: Silica Gel Column Chromatography. Elute with Chloroform:Methanol gradient (e.g.,

20:1 to 5:1).

Step 2: HPLC (Reverse Phase C18). Mobile phase: Acetonitrile/Water (containing 0.1%

TFA).

Detection: Monitor UV absorbance at 210–220 nm (peptide bond).

Fibrin Plate Assay (Activity Verification)
Objective: Quantify fibrinolytic activity.[1][2][5][8] Principle: A clear zone (halo) on a fibrin-agar

plate indicates lysis of the fibrin mesh.
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Step Action Causality/Note

1 Prepare Fibrin Plate

Mix Fibrinogen (0.6%) with

Thrombin (10 U/mL) in

agarose.

2 Sample Application

Spot 20 µL of WB-3559 B

solution (dissolved in

DMSO/Saline) onto the plate.

3 Incubation Incubate at 37°C for 18 hours.

4 Measurement
Measure the diameter of the

transparent lysis zone.

Quantitative Data Summary
Comparison of WB-3559 congeners (Representative Data Pattern):

Compound Molecular Formula Approx MW (Da)
Fibrinolytic
Potency (Relative)

WB-3559 A C36H66N2O7 ~638 High (+++++)

WB-3559 B C36H68N2O7 ~640 High (++++)

WB-3559 C C36H68N2O7 ~640 Moderate (+++)

WB-3559 D C34H64N2O7 ~612 Low (+)

Note: WB-3559 B is structurally similar to A/C but often differs in the saturation of the fatty acid

tail or stereochemistry, affecting its solubility and binding affinity.

References
Uchida, I., et al. (1985). "Studies on WB-3559 A, B, C and D, New Potent Fibrinolytic Agents.

II. Structure Elucidation and Synthesis." The Journal of Antibiotics, 38(11), 1476–1486.

PubChem. (n.d.). "WB 3559 C (Compound Summary)." National Library of Medicine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1683286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kolev, K., & Machovich, R. (2003). "Molecular architecture of the fibrinolytic system."
Thrombosis and Haemostasis. (Contextual grounding for fibrinolytic mechanism).

PhytoBank. (2015). "WB-3559 A Structure and Properties."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1683286?utm_src=pdf-custom-synthesis
https://oncohemakey.com/plasminogen-activation-and-regulation-of-fibrinolysis/
https://oncohemakey.com/plasminogen-activation-and-regulation-of-fibrinolysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7696651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7696651/
https://pubmed.ncbi.nlm.nih.gov/3139404/
https://pubmed.ncbi.nlm.nih.gov/3139404/
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.622473/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2020.622473/full
https://www.droracle.ai/articles/501779/what-is-the-mechanism-of-action-of-tissue-plasminogen
https://www.mdpi.com/1422-0067/21/16/5859
https://www.mdpi.com/1422-0067/22/5/2721
https://en.wikipedia.org/wiki/Plasminogen_activator_inhibitor-1
https://www.benchchem.com/product/b1683286#wb-3559-b-biological-activity-and-function
https://www.benchchem.com/product/b1683286#wb-3559-b-biological-activity-and-function
https://www.benchchem.com/product/b1683286#wb-3559-b-biological-activity-and-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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